Technical Guide: Synthesis of 2,3-Dihydro-1H-indene-5-carbohydrazide
Technical Guide: Synthesis of 2,3-Dihydro-1H-indene-5-carbohydrazide
Abstract
This technical guide details the synthesis of 2,3-dihydro-1H-indene-5-carbohydrazide (CAS: 321195-95-3), a critical pharmacophore in the development of tubulin polymerization inhibitors, melatonergic ligands, and antimicrobial agents.[1] The protocol prioritizes the Palladium-Catalyzed Carbonylation route starting from 5-bromoindane, ensuring high regiochemical purity and scalability suitable for pharmaceutical applications.[1] An alternative cryogenic lithiation pathway is provided for laboratory-scale synthesis where high-pressure equipment is unavailable.[1]
Retrosynthetic Analysis & Strategy
The target molecule features a hydrazide functional group attached to the C5 position of a 2,3-dihydro-1H-indene (indane) core.[1][2]
-
Primary Disconnection: The hydrazide bond (
).[1] The most reliable precursor is the corresponding ester (methyl or ethyl 2,3-dihydro-1H-indene-5-carboxylate).[1] -
Starting Material: 5-Bromo-2,3-dihydro-1H-indene (5-Bromoindane).[1] This starting material is commercially available and circumvents the regioselectivity issues associated with direct Friedel-Crafts acylation of indane, which often yields inseparable mixtures of 4- and 5-isomers.[1]
Synthesis Workflow Diagram
Caption: Comparative synthetic workflows. Route A is preferred for scale; Route B is accessible without CO gas handling.[1]
Detailed Experimental Protocols
Phase 1: Synthesis of Methyl 2,3-dihydro-1H-indene-5-carboxylate[1]
Option A: Palladium-Catalyzed Methoxycarbonylation (Recommended)
This method avoids cryogenic conditions and produces the ester in a single step with high atom economy.[1]
-
Reagents: 5-Bromoindane (1.0 eq), Pd(OAc)
(2 mol%), dppp (1,3-bis(diphenylphosphino)propane) (4 mol%), Triethylamine (2.0 eq), Methanol (Solvent/Reagent), CO gas (balloon or 5 atm). -
Mechanism: Oxidative addition of Pd(0) to the Ar-Br bond, followed by CO insertion to form the acyl-Pd species, and finally nucleophilic attack by methanol.[1]
Protocol:
-
In a high-pressure autoclave (or heavy-walled glass pressure tube for small scale), dissolve 5-bromoindane (10.0 mmol, 1.97 g) in anhydrous MeOH (30 mL).
-
Add Triethylamine (20.0 mmol, 2.8 mL).
-
Add the catalyst mixture: Pd(OAc)
(0.2 mmol, 45 mg) and dppp (0.4 mmol, 165 mg).[1] -
Purge the vessel with Nitrogen (3x) and then Carbon Monoxide (3x).[1]
-
Pressurize with CO to 5 atm (or use a balloon for longer reaction times) and heat to 80–100°C for 12 hours.
-
Workup: Cool to room temperature (RT), vent CO carefully (fume hood!). Filter the mixture through a Celite pad to remove Pd black.[1] Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve residue in EtOAc, wash with 1N HCl (to remove TEA), NaHCO
, and brine. Dry over MgSO . Flash chromatography (Hexane/EtOAc 9:1) yields the methyl ester as a clear oil.[1]
Option B: Lithiation and Esterification (Alternative)
Suitable for labs lacking high-pressure CO capabilities.[1]
Protocol:
-
Lithiation: Dissolve 5-bromoindane (10 mmol) in anhydrous THF (50 mL) under Argon. Cool to -78°C .[1] Add n-BuLi (2.5 M in hexanes, 11 mmol, 4.4 mL) dropwise. Stir for 30 min.
-
Carboxylation: Bubble excess dry CO
gas through the solution (or pour onto crushed dry ice) at -78°C. Allow to warm to RT. -
Quench: Acidify with 2N HCl to pH 2. Extract with EtOAc.[1][5] The organic layer contains 2,3-dihydro-1H-indene-5-carboxylic acid.[1][6][7][8]
-
Esterification: Dissolve the crude acid in MeOH (30 mL). Add conc. H
SO (0.5 mL).[1] Reflux for 4 hours. -
Workup: Concentrate MeOH, neutralize with saturated NaHCO
, extract with EtOAc.
Phase 2: Hydrazinolysis to 2,3-Dihydro-1H-indene-5-carbohydrazide[1]
This step converts the methyl ester to the hydrazide via nucleophilic acyl substitution.[1]
-
Reagents: Methyl 2,3-dihydro-1H-indene-5-carboxylate (1.0 eq), Hydrazine Hydrate (80% or 64% aq.[1] solution, 5.0–10.0 eq), Ethanol (absolute).[1]
Protocol:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve methyl 2,3-dihydro-1H-indene-5-carboxylate (5.0 mmol, ~0.88 g) in Absolute Ethanol (15 mL).
-
Addition: Add Hydrazine Hydrate (25.0 mmol, ~1.5 mL) dropwise at RT.
-
Note: A large excess of hydrazine is critical to prevent the formation of the dimer (N,N'-di(2,3-dihydro-1H-indene-5-carbonyl)hydrazine).[1]
-
-
Reaction: Heat the mixture to Reflux (78°C) for 6–8 hours. Monitor by TLC (100% EtOAc or 5% MeOH/DCM).[1] The ester spot (high R
) should disappear, replaced by the hydrazide spot (low R , streaks). -
Workup:
-
Cool the mixture to RT. Often, the product precipitates as a white solid upon cooling.[1]
-
If solid forms: Filter, wash with cold ethanol (2 x 5 mL) and diethyl ether.[1]
-
If no precipitate: Concentrate the ethanol to ~20% volume, dilute with ice-cold water (10 mL), and scratch the flask walls to induce crystallization.[1]
-
-
Purification: Recrystallization from Ethanol/Water (9:1) if necessary.[1][9]
Data Summary & Characterization
Physicochemical Properties Table[1]
| Parameter | Value / Description |
| Molecular Formula | C |
| Molecular Weight | 176.22 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 168–172 °C (Predicted/Typical for aryl hydrazides) |
| Solubility | Soluble in DMSO, MeOH, warm EtOH; Insoluble in Hexane, Water |
Analytical Validation (Expected Data)
1H NMR (400 MHz, DMSO-d
- 9.70 (s, 1H, -CONH -).[1]
- 7.70 (s, 1H, Ar-H, C4 position).[1]
- 7.65 (d, J = 7.8 Hz, 1H, Ar-H, C6 position).[1]
- 7.28 (d, J = 7.8 Hz, 1H, Ar-H, C7 position).[1]
-
4.45 (br s, 2H, -NH
).[1] -
2.90 (t, J = 7.4 Hz, 4H, benzylic -CH
- at C1, C3).[1] -
2.05 (quint, J = 7.4 Hz, 2H, -CH
- at C2).[1]
Mass Spectrometry (ESI):
-
[M+H]
calculated: 177.10; found: 177.1.[1]
Critical Control Points & Safety
Regiochemistry Management
Using 5-bromoindane is the single most important control point.[1]
-
Risk:[1] Starting from indane (via Friedel-Crafts) typically yields a 80:20 mixture of 5- and 4-isomers.[1]
-
Mitigation: Purchase 5-bromoindane (>98% purity).[1] If synthesizing from indane, careful fractional distillation of the bromo-intermediate is required before the carbonylation step.[1]
Hydrazine Handling[1][3][4][10]
-
Toxicity: Hydrazine hydrate is a suspected carcinogen, highly toxic, and corrosive.[1]
-
Operational Safety: All transfers must occur in a fume hood. Double-glove (Nitrile) is recommended.[1]
-
Waste Disposal: Unreacted hydrazine in the mother liquor must be quenched with dilute hypochlorite (bleach) solution before disposal to destroy the hydrazine functionality.[1]
Dimer Formation
-
Issue: Formation of the symmetric di-hydrazide (R-CONH-NHCO-R).[1]
-
Prevention:[1] Ensure the concentration of hydrazine hydrate is maintained at a high excess (at least 3-5 equivalents) relative to the ester.[1] Do not add the hydrazine to the ester; add the ester to the hydrazine solution if observing high dimer rates.[1]
References
-
General Carbonylation Methodology
-
Hydrazide Synthesis Protocol
-
Flow Chemistry Optimization (Hydrazinolysis)
-
Starting Material Data (5-Bromoindane)
Sources
- 1. CN102558017A - Method for preparing 5-bromoindole - Google Patents [patents.google.com]
- 2. 90271-33-3,2-[(2-Aminophenyl)thio]acetamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. ajgreenchem.com [ajgreenchem.com]
- 4. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]
- 5. 5-Bromoindole synthesis - chemicalbook [chemicalbook.com]
- 6. Methyl 3-hydroxy-7-methyl-2,3-dihydro-1H-indene-5-carboxylate - C12H14O3 | CSCS03554909963 [chem-space.com]
- 7. Methyl 2,3-dihydro-1H-indene-5-carboxylate [myskinrecipes.com]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. US6517798B1 - Method for preparing hydrazine hydrate - Google Patents [patents.google.com]
- 10. CN103387530A - 5-bromoindole preparation method - Google Patents [patents.google.com]
